

Gastrofensin AN 5 free base chemical structure and properties

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Compound of Interest

Compound Name: Gastrofensin AN 5 free base

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Gastrofensin AN 5 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrofensin AN 5, also known by its developmental code AN5, is a potent anti-ulcer agent belonging to the 4-phenyl-tetrahydroisoquinoline class of compounds. Early studies have demonstrated its significant efficacy in various preclinical models of gastric ulcers, suggesting its potential as a therapeutic candidate. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Gastrofensin AN 5 free base**, with a focus on its anti-ulcer effects.

Chemical Structure and Properties

Gastrofensin AN 5 free base is chemically identified as Carbamic acid, [4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester. Its structure combines a tetrahydroisoquinoline core with a 4-chlorophenyl substituent and an ethyl carbamate group.

Chemical Structure:

Figure 1: Chemical Structure of **Gastrofensin AN 5 Free Base**

Physicochemical Properties:

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₉ H ₂₁ ClN ₂ O ₂ |
| Molecular Weight | 344.84 g/mol |
| CAS Number | 89845-16-9 |
| IUPAC Name | Carbamic acid, [4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester |

Anti-Ulcer Activity

Gastrofensin AN 5 has demonstrated potent anti-ulcer activity in various experimental models in rats. A key study by Ivanova et al. (1990) established its efficacy, which was found to be significantly higher than that of the H2 receptor antagonists ranitidine and cimetidine[1].

Summary of Anti-Ulcer Activity Data:

| Experimental Model | Dosing (mg/kg) | Ulcer Index Suppression (%) | Reference |
|----------------------------|----------------|-----------------------------|-----------|
| Water-Immersion Stress | 0.100 | High Activity | [1] |
| Water-Immersion Stress | 1.0 | 86.15 | [1] |
| Indomethacin-Induced Ulcer | Not specified | Effective | [1] |
| Reserpine-Induced Ulcer | Not specified | Effective | [1] |
| Pylorus Ligation | Not specified | Effective | [1] |

Experimental Protocols

While the full detailed experimental protocols from the original studies are not readily available, based on the models cited, the following methodologies are inferred to be representative of the

techniques used to assess the anti-ulcer activity of Gastrofensin AN 5.

1. Water-Immersion Stress-Induced Ulcer Model:

- Animals: Male Wistar rats.
- Procedure: Rats are fasted for 24 hours with free access to water. The animals are then placed in a restraint cage and immersed vertically in a water bath at 23°C to the level of the xiphoid process for a period of 6-8 hours.
- Drug Administration: Gastrofensin AN 5, a vehicle control, and reference drugs (ranitidine, cimetidine) are administered orally or intraperitoneally 30-60 minutes before the induction of stress.
- Ulcer Assessment: After the stress period, animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for lesions in the glandular region. The ulcer index is calculated based on the number and severity of the lesions.

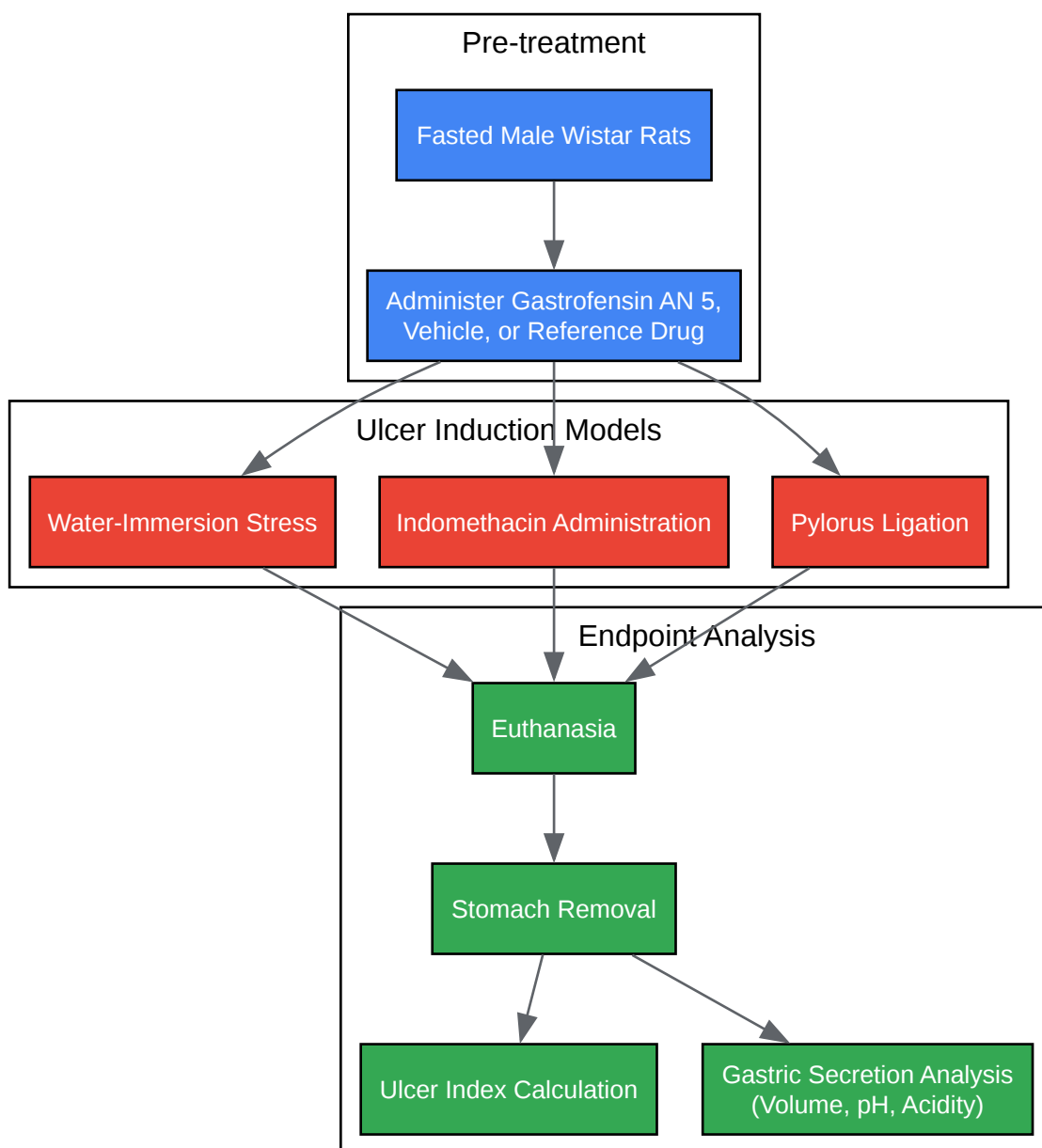
2. Indomethacin-Induced Ulcer Model:

- Animals: Male Wistar rats.
- Procedure: Rats are fasted for 24 hours. Indomethacin (typically 20-30 mg/kg) is administered orally or subcutaneously to induce gastric ulcers.
- Drug Administration: Test compounds are administered 30-60 minutes prior to indomethacin administration.
- Ulcer Assessment: Animals are sacrificed 4-6 hours after indomethacin administration, and the ulcer index is determined as described above.

3. Pylorus Ligation (Shay Rat) Model:

- Animals: Male Wistar rats.
- Procedure: Rats are fasted for 24-48 hours. Under light ether anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.

- **Drug Administration:** The test substance is administered intraduodenally immediately after pylorus ligation.
- **Gastric Secretion Analysis:** After 4 hours, the animals are sacrificed, the esophagus is clamped, and the stomach is removed. The gastric content is collected, centrifuged, and the volume, pH, and total acidity are determined. The stomach is also examined for ulcer formation.



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Figure 2: Experimental Workflow for Anti-Ulcer Activity Screening

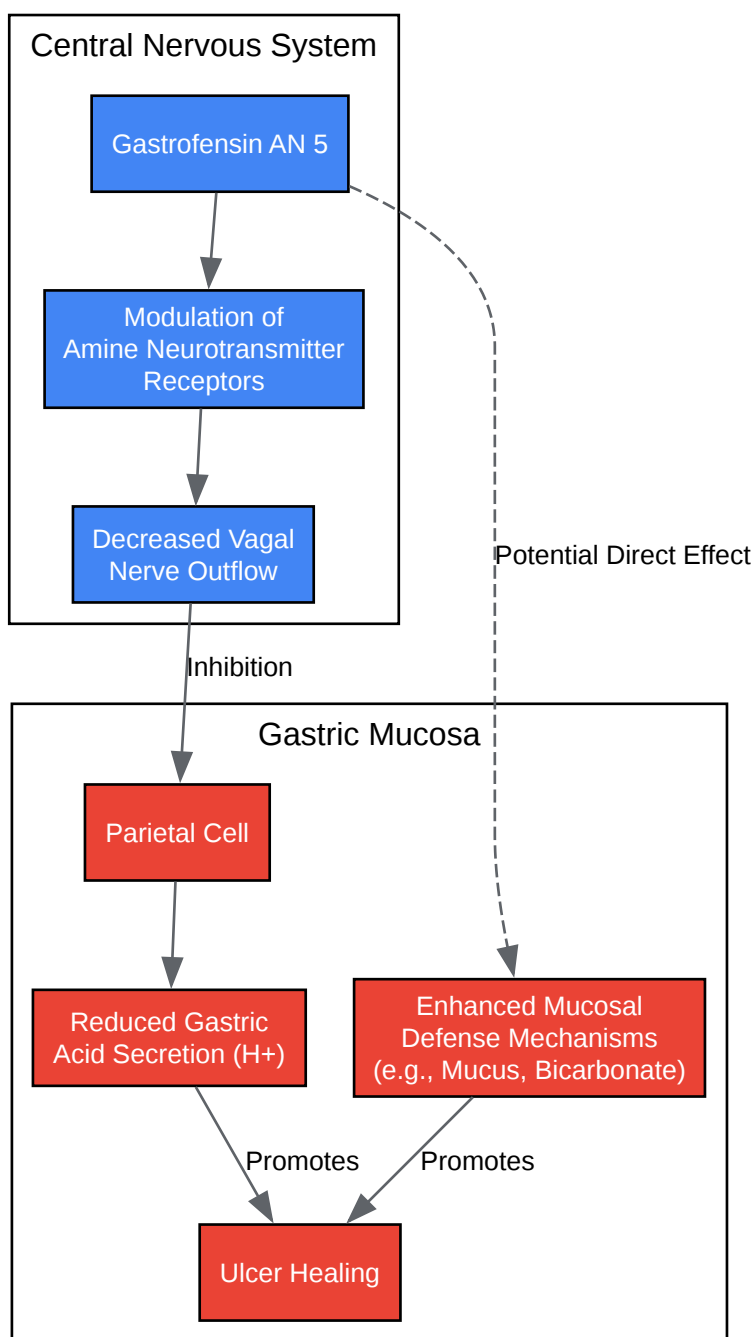
Proposed Mechanism of Action

The precise mechanism of action for Gastrofensin AN 5 has not been fully elucidated. However, based on the known pharmacology of related anti-ulcer agents and the chemical structure of Gastrofensin AN 5, a multifactorial mechanism is plausible. A study on a structurally similar 4-phenyl-tetrahydroisoquinoline derivative, AN12, suggested that its anti-ulcer effects may involve the influence of central nervous system (CNS) amine neurotransmitters and a reduction in basal gastric acid secretion.

Therefore, it is hypothesized that Gastrofensin AN 5 may exert its potent anti-ulcer effects through a combination of central and peripheral actions.

Potential Signaling Pathways:

A possible, though speculative, signaling pathway for the anti-ulcer action of Gastrofensin AN 5 could involve the modulation of central pathways that regulate gastric acid secretion and mucosal defense mechanisms. This may be followed by peripheral effects directly on the gastric mucosa.



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Figure 3: Hypothetical Signaling Pathway for Gastrofensin AN 5's Anti-Ulcer Action

Conclusion

Gastrofensin AN 5 free base is a promising anti-ulcer compound with demonstrated high potency in preclinical models. Its 4-phenyl-tetrahydroisoquinoline scaffold represents a distinct

chemical class compared to many conventional anti-ulcer drugs. While its efficacy is well-documented in the initial studies, further research is required to fully elucidate its mechanism of action and to establish a comprehensive safety and pharmacokinetic profile. Future investigations should focus on identifying its specific molecular targets within the central and peripheral nervous systems and on conducting detailed studies to confirm its effects on gastric acid secretion and mucosal protective factors. Such data will be crucial for the further development of Gastrofensin AN 5 as a potential therapeutic agent for peptic ulcer disease.

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References

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